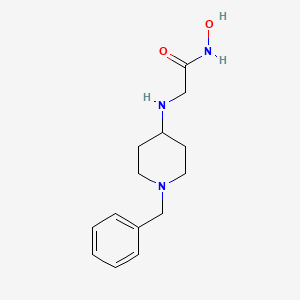![molecular formula C15H16O4 B14196773 [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid CAS No. 832125-56-1](/img/structure/B14196773.png)
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is an organic compound with a complex structure that includes an acetyl group, a phenoxy group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylphenol with 2-methylbuta-1,3-diene under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the conjugated diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in studying the effects of conjugated dienes on biological systems. It may also serve as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various chemical reactions, influencing the compound’s biological activity. The acetyl and phenoxy groups may also play roles in modulating the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid: shares similarities with other compounds containing conjugated diene systems and phenoxy groups.
Thiazoles: These compounds have diverse biological activities and share some structural features with this compound.
Oxadiazoles: These derivatives possess various biological activities and have structural similarities with the compound .
Propriétés
Numéro CAS |
832125-56-1 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-[2-acetyl-5-(2-methylbuta-1,3-dienyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-4-10(2)7-12-5-6-13(11(3)16)14(8-12)19-9-15(17)18/h4-8H,1,9H2,2-3H3,(H,17,18) |
Clé InChI |
XALAFIVMZXISPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)C(=O)C)OCC(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
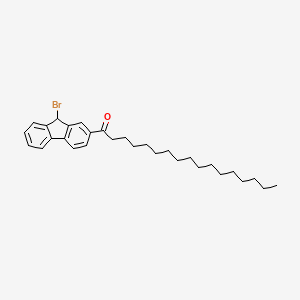
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
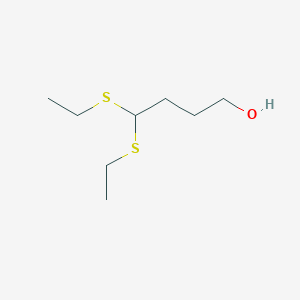
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
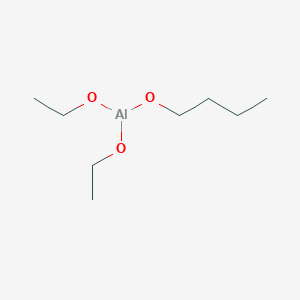
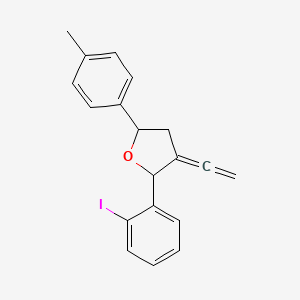
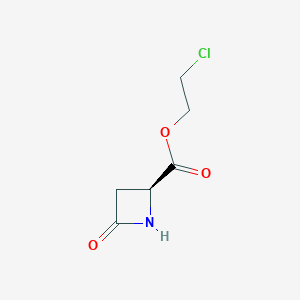
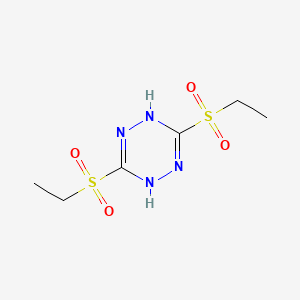
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
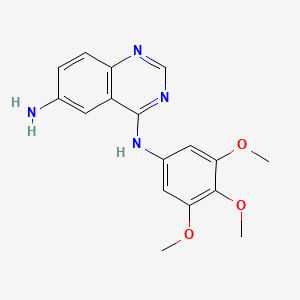
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
